Cas no 2639433-77-3 (4-{(benzyloxy)carbonyl(decyl)amino}butanoic acid)

4-{(benzyloxy)carbonyl(decyl)amino}butanoic acid 化学的及び物理的性質
名前と識別子
-
- Butanoic acid, 4-[decyl[(phenylmethoxy)carbonyl]amino]-
- 4-{(benzyloxy)carbonyl(decyl)amino}butanoic acid
-
- インチ: 1S/C22H35NO4/c1-2-3-4-5-6-7-8-12-17-23(18-13-16-21(24)25)22(26)27-19-20-14-10-9-11-15-20/h9-11,14-15H,2-8,12-13,16-19H2,1H3,(H,24,25)
- InChIKey: FRTMJMZJSXEHEQ-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)CCCN(CCCCCCCCCC)C(OCC1=CC=CC=C1)=O
4-{(benzyloxy)carbonyl(decyl)amino}butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-121336-0.5g |
4-{[(benzyloxy)carbonyl](decyl)amino}butanoic acid |
2639433-77-3 | 0.5g |
$1056.0 | 2023-05-25 | ||
Enamine | EN300-121336-0.25g |
4-{[(benzyloxy)carbonyl](decyl)amino}butanoic acid |
2639433-77-3 | 0.25g |
$1012.0 | 2023-05-25 | ||
Enamine | EN300-121336-250mg |
4-{[(benzyloxy)carbonyl](decyl)amino}butanoic acid |
2639433-77-3 | 250mg |
$1065.0 | 2023-10-02 | ||
Enamine | EN300-121336-2500mg |
4-{[(benzyloxy)carbonyl](decyl)amino}butanoic acid |
2639433-77-3 | 2500mg |
$2268.0 | 2023-10-02 | ||
Enamine | EN300-121336-500mg |
4-{[(benzyloxy)carbonyl](decyl)amino}butanoic acid |
2639433-77-3 | 500mg |
$1111.0 | 2023-10-02 | ||
Enamine | EN300-121336-2.5g |
4-{[(benzyloxy)carbonyl](decyl)amino}butanoic acid |
2639433-77-3 | 2.5g |
$2155.0 | 2023-05-25 | ||
Enamine | EN300-121336-50mg |
4-{[(benzyloxy)carbonyl](decyl)amino}butanoic acid |
2639433-77-3 | 50mg |
$972.0 | 2023-10-02 | ||
Enamine | EN300-121336-5000mg |
4-{[(benzyloxy)carbonyl](decyl)amino}butanoic acid |
2639433-77-3 | 5000mg |
$3355.0 | 2023-10-02 | ||
Enamine | EN300-121336-10000mg |
4-{[(benzyloxy)carbonyl](decyl)amino}butanoic acid |
2639433-77-3 | 10000mg |
$4974.0 | 2023-10-02 | ||
Enamine | EN300-121336-5.0g |
4-{[(benzyloxy)carbonyl](decyl)amino}butanoic acid |
2639433-77-3 | 5g |
$3189.0 | 2023-05-25 |
4-{(benzyloxy)carbonyl(decyl)amino}butanoic acid 関連文献
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
9. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
4-{(benzyloxy)carbonyl(decyl)amino}butanoic acidに関する追加情報
Introduction to 4-{(benzyloxy)carbonyl(decyl)amino}butanoic Acid (CAS No: 2639433-77-3)
4-{(benzyloxy)carbonyl(decyl)amino}butanoic acid, identified by the Chemical Abstracts Service Number (CAS No) 2639433-77-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules known for their versatile applications in drug development, particularly in the synthesis of peptide mimetics and protease inhibitors. The unique structural features of 4-{(benzyloxy)carbonyl(decyl)amino}butanoic acid make it a valuable intermediate in the creation of bioactive molecules designed to interact with biological targets at a molecular level.
The molecular structure of 4-{(benzyloxy)carbonyl(decyl)amino}butanoic acid consists of a butanoic acid backbone modified with a benzyloxy carbonyl group and a decyl amino substituent. This configuration imparts specific physicochemical properties that are advantageous for pharmaceutical applications. The benzyloxy carbonyl group, commonly referred to as an acetyl protecting group, is widely used in peptide synthesis to safeguard amino groups during coupling reactions. Meanwhile, the decyl amino group enhances the compound's solubility and stability, making it more suitable for formulation into drugs that require prolonged biological activity.
In recent years, there has been a surge in research focused on developing novel therapeutics targeting enzyme-mediated diseases, such as cancer and inflammatory disorders. 4-{(benzyloxy)carbonyl(decyl)amino}butanoic acid has emerged as a key building block in the design of molecules that can modulate the activity of proteases, which are enzymes essential for various physiological processes but can become overactive in pathological conditions. For instance, studies have demonstrated its potential utility in creating inhibitors for matrix metalloproteinases (MMPs), which are implicated in tissue degradation and tumor invasion.
The use of 4-{(benzyloxy)carbonyl(decyl)amino}butanoic acid in drug development aligns with the growing trend toward structure-based drug design. By leveraging computational methods and high-throughput screening, researchers can optimize the compound's pharmacophore to improve its binding affinity and selectivity against target enzymes. This approach has led to the discovery of several lead compounds that are currently undergoing preclinical evaluation for their therapeutic efficacy.
One notable application of 4-{(benzyloxy)carbonyl(decyl)amino}butanoic acid is in the synthesis of peptidomimetics—molecules that mimic the bioactivity of natural peptides but with improved pharmacokinetic properties. Peptidomimetics are particularly attractive in drug development because they can bypass some of the limitations associated with peptides, such as poor oral bioavailability and rapid degradation by proteases. The incorporation of the benzyloxy carbonyl group into peptidomimetics allows for controlled cleavage during metabolic processes, ensuring that the active moiety is released at the intended site of action.
The decyl amino group in 4-{(benzyloxy)carbonyl(decyl)amino}butanoic acid also contributes to its potential as a drug candidate by enhancing its metabolic stability. This feature is crucial for compounds intended for systemic administration, as it reduces the likelihood of rapid clearance by enzymatic degradation. Additionally, the hydrophobic nature of the decyl chain improves membrane permeability, which can be beneficial for drugs designed to interact with intracellular targets.
In academic research, 4-{(benzyloxy)carbonyl(decyl)amino}butanoic acid has been employed in studies exploring novel synthetic methodologies for complex biomolecules. Researchers have utilized this compound as a scaffold to develop innovative strategies for peptide coupling and protection, which could revolutionize how therapeutic proteins are synthesized and purified. These advancements not only enhance laboratory efficiency but also have implications for large-scale manufacturing processes used in pharmaceutical production.
The compound's versatility extends beyond its role as an intermediate in peptide synthesis. It has also been investigated as a precursor for designing small-molecule inhibitors targeting non-protease enzymes involved in diseases such as neurological disorders and metabolic syndromes. By modifying the benzyloxy carbonyl and decyl amino groups, chemists can generate libraries of derivatives with tailored properties to explore new therapeutic avenues.
Emerging research suggests that 4-{(benzyloxy)carbonyl(decyl)amino}butanoic acid may find applications in regenerative medicine, where its ability to modulate enzyme activity could be harnessed to promote tissue repair and regeneration. For example, studies have shown that certain derivatives of this compound can influence pathways involved in cell proliferation and differentiation, making them promising candidates for developing treatments for injuries or degenerative conditions.
The future prospects of 4-{(benzyloxy)carbonyl(decyl)amino}butanoic acid are further illuminated by its potential use in combination therapies. By pairing this compound with other bioactive molecules, researchers aim to achieve synergistic effects that could enhance therapeutic outcomes while minimizing side effects. Such combinatorial approaches are increasingly recognized as key strategies in addressing complex diseases like cancer and chronic inflammatory conditions.
In conclusion, 4-{(benzyloxy)carbonyl(decyl)amino}butanoic acid (CAS No: 2639433-77-3) represents a significant advancement in pharmaceutical chemistry with broad implications for drug development and disease treatment. Its unique structural features make it a valuable tool for synthesizing bioactive molecules targeting various pathological conditions. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an increasingly important role in shaping the future of medicine.
2639433-77-3 (4-{(benzyloxy)carbonyl(decyl)amino}butanoic acid) 関連製品
- 1026613-79-5(Tert-Butyl N-{1-[(methylamino)methyl]cyclopropyl}carbamate)
- 1256345-96-6((3-Butoxy-5-(trifluoromethoxy)phenyl)boronic acid)
- 143456-26-2(2H-Pyran-2,4(3H)-dione, 6-ethyldihydro-, (S)-)
- 136605-78-2(1-(2-cyclopropylphenyl)piperazine)
- 1875162-38-1(CID 130520179)
- 26103-07-1(Chloromethyl Hexafluoroisopropyl Ether)
- 2172169-16-1(1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoyl-4-methylpiperidine-3-carboxylic acid)
- 2034495-61-7(5-chloro-2-{1-(cyclohexanesulfonyl)pyrrolidin-3-yloxy}pyrimidine)
- 1806801-58-0(2-(Aminomethyl)-5-(difluoromethyl)-3,6-dihydroxypyridine)
- 694499-08-6(4-chloro-N-(2-methoxyethyl)pyridine-2-carboxamide)




